3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
CAS No.:
Cat. No.: VC17633188
Molecular Formula: C7H3BrF3N3
Molecular Weight: 266.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3BrF3N3 |
|---|---|
| Molecular Weight | 266.02 g/mol |
| IUPAC Name | 3-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
| Standard InChI | InChI=1S/C7H3BrF3N3/c8-6-13-12-5-3-4(7(9,10)11)1-2-14(5)6/h1-3H |
| Standard InChI Key | SYQSNNSDZVFURC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=NN=C2Br)C=C1C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the triazolo[4,3-a]pyridine family, characterized by a bicyclic framework combining a triazole ring (positions 1–3) fused to a pyridine ring (positions 4–8). Substitutions at positions 3 (bromine) and 7 (trifluoromethyl) introduce steric and electronic modifications critical to reactivity.
Crystallographic Data
While no direct crystal structure exists for 3-bromo-7-(trifluoromethyl)- triazolo[4,3-a]pyridine, analogous compounds exhibit monoclinic crystal systems. For example, 6-bromo-3-(pyridine-4-yl)-[1, triazolo[4,3-a]pyridine crystallizes in space group P 2₁/c with lattice parameters a = 14.3213(11) Å, b = 6.9452(4) Å, c = 12.6860(8) Å, and β = 100.265(6)° . The trifluoromethyl group likely induces similar packing distortions due to its strong electronegativity and van der Waals volume.
Spectroscopic Characterization
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NMR: NMR of related triazolopyridines shows distinct peaks for triazole carbons (δ 140–160 ppm) and pyridine carbons (δ 110–130 ppm) . The CF₃ group typically resonates at δ 120–125 ppm (quartet, ≈ 270 Hz).
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MS: Molecular ion peaks align with the formula C₇H₄BrF₃N₃ (theoretical m/z 273.96). Fragmentation patterns often include loss of Br (79.90 Da) and CF₃ (69.00 Da) .
Electronic and Steric Effects
The trifluoromethyl group at position 7 withdraws electron density via inductive effects, polarizing the pyridine ring and enhancing electrophilic substitution resistance. Bromine at position 3 provides a handle for cross-coupling reactions, as seen in Suzuki-Miyaura protocols with analogous bromotriazolopyridines .
Synthetic Methodologies
Bromination Strategies
Bromination of triazolopyridines typically employs N-bromosuccinimide (NBS). For instance, triazolo[4,3-a]pyridine reacts with NBS in chloroform under reflux to yield 3-bromo derivatives with 60% efficiency . Adapting this to 7-substituted precursors would require careful control of regioselectivity, as competing bromination at other positions (e.g., 5 or 6) is possible.
Optimized Protocol (Hypothetical)
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Substrate: 7-(Trifluoromethyl)-[1,2,] triazolo[4,3-a]pyridine.
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Reagents: NBS (1.1 equiv), AIBN (catalytic), CCl₄.
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Conditions: Reflux at 80°C for 12 h.
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Workup: Aqueous K₂CO₃ extraction, drying (Na₂SO₄), solvent evaporation.
Alternative Routes
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Direct Functionalization: Electrophilic trifluoromethylation using Umemoto’s reagent (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) on 3-bromo- triazolo[4,3-a]pyridine .
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Multi-step Synthesis: Condensation of hydrazine derivatives with α-bromo ketones, followed by cyclization .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to the CF₃ group’s hydrophobicity. Poor solubility in water (<0.1 mg/mL).
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Stability: Stable under ambient conditions but susceptible to photodebromination under UV light.
Thermodynamic Data
| Property | Value | Source Analogy |
|---|---|---|
| Melting Point | 152–155°C (predicted) | |
| LogP (Partition Coefficient) | 2.8 ± 0.3 | |
| pKa | 3.1 (pyridine N), 8.9 (triazole) |
Biological and Pharmacological Relevance
Structure-Activity Relationship (SAR)
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Position 3: Bromine improves target engagement by filling a hydrophobic pocket.
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Position 7: CF₃ increases metabolic stability and membrane permeability .
Antimicrobial Activity
Fluorinated triazolopyridines demonstrate broad-spectrum antibiotic potential. For instance, 6-bromo-3-(difluoromethyl)- triazolo[4,3-a]pyridine inhibits Staphylococcus aureus (MIC = 8 μg/mL) .
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